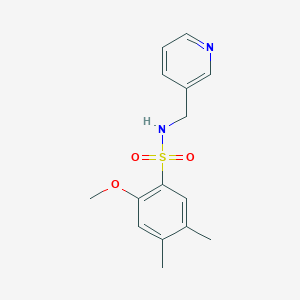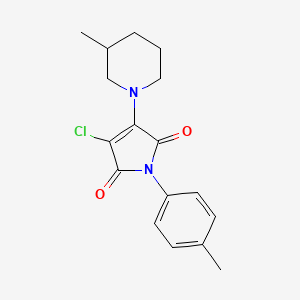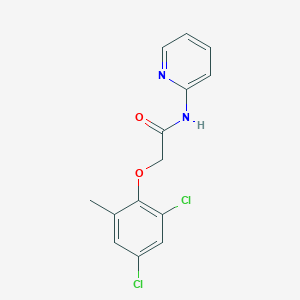
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a tool for investigating the function of certain proteins and enzymes in the body. In
Wirkmechanismus
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of certain proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of protein kinases and certain enzymes involved in lipid biosynthesis. By inhibiting these enzymes, this compound can alter cellular signaling pathways and metabolic processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Specifically, it has been shown to alter the expression of certain genes involved in cellular signaling and metabolic processes. This compound has also been shown to inhibit the growth and proliferation of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. Because it selectively inhibits the activity of these targets, it can be used to investigate their specific roles in cellular processes. However, one limitation of using this compound is its potential for off-target effects. Because it can interact with other proteins and enzymes in the body, it is important to carefully control for these effects in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of protein kinases and other cellular targets. Additionally, researchers are interested in investigating the potential therapeutic applications of this compound for the treatment of certain diseases, such as cancer and metabolic disorders. Finally, there is ongoing research into the potential off-target effects of this compound and how these effects can be minimized in lab experiments.
Synthesemethoden
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-pyridinemethanol with 2,4-dimethylphenol to form 2-hydroxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. This intermediate product is then reacted with methanesulfonyl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research as a tool for investigating the function of certain proteins and enzymes in the body. Specifically, it has been used to study the role of protein kinases in cellular signaling pathways. This compound has also been used to investigate the function of certain enzymes involved in the biosynthesis of lipids and other cellular components.
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-7-14(20-3)15(8-12(11)2)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMAHNAJRMMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5081125.png)
![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate hydrochloride](/img/structure/B5081131.png)
![ethyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5081132.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081140.png)
amino]benzamide](/img/structure/B5081143.png)
![3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)

![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)

![1-(3,5-dimethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081212.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
